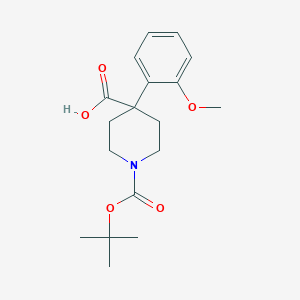

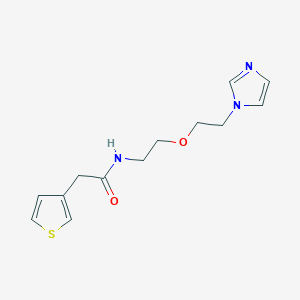

![molecular formula C17H12F3N3O2S B2558118 3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide CAS No. 478062-76-9](/img/structure/B2558118.png)

3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide” is a complex organic molecule. It contains a pyrrole ring, a thiophene ring, and a trifluoromethyl group . Pyrrole is a five-membered aromatic heterocycle, like benzene and thiophene, but it has a nitrogen atom in the ring . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a central carbon atom attached to three fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the types of bonds, and the relative positions of atoms in a molecule .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The pyrrole ring, for example, is aromatic and can undergo electrophilic aromatic substitution . The thiophene ring is also aromatic and can participate in similar reactions . The trifluoromethyl group is electron-withdrawing and can affect the reactivity of the rest of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and reactivity .Scientific Research Applications

Chemical Synthesis and Reactivity

Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of heterocyclic compounds using related chemical structures. For instance, 1H-Tetrazol-5-yl-allenes, reacting with aziridines, yielded tetrasubstituted pyrroles through microwave-induced formal [3 + 2] cycloaddition, highlighting the potential for synthesizing complex organic compounds (Cardoso et al., 2016).

Development of Antimicrobial Agents : A study synthesized a range of compounds with structures similar to 3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide, revealing good to moderate antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents (Pandya et al., 2019).

Cancer Research Applications : Compounds structurally related to this compound have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. This indicates potential utility in cancer research and therapy (Redda et al., 2011).

Pharmacological and Biological Activities

Histone Deacetylase Inhibition : Studies have identified compounds with similar structures as potential inhibitors of histone deacetylase, an important target in cancer therapy. These compounds exhibited significant inhibitory activity, suggesting a pathway for developing novel cancer therapeutics (Ragno et al., 2004).

Antibacterial and Antitubercular Agents : Novel synthesized compounds related to this compound showed promising results as antibacterial and antitubercular agents. This underscores their potential in addressing infectious diseases (Joshi et al., 2008).

Future Directions

Properties

IUPAC Name |

3-pyrrol-1-yl-N'-[3-(trifluoromethyl)benzoyl]thiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-5-3-4-11(10-12)15(24)21-22-16(25)14-13(6-9-26-14)23-7-1-2-8-23/h1-10H,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOSHNJDMXPUAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

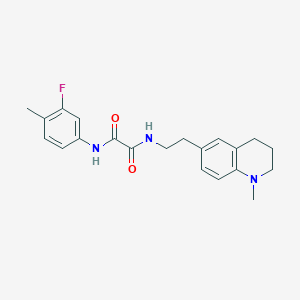

![1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2558035.png)

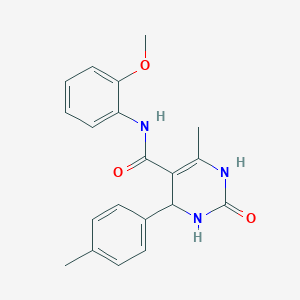

![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)

![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2558039.png)

![dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B2558041.png)

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2558042.png)

![4-(4-(benzyloxy)phenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2558053.png)

![9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2558055.png)